molecular formula C12H22O4 B095009 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane CAS No. 17454-42-1

2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane

Katalognummer B095009
CAS-Nummer: 17454-42-1
Molekulargewicht: 230.3 g/mol
InChI-Schlüssel: ILCAEFFUYHJPAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane, also known as crown ether, is a cyclic organic compound with a unique structure that makes it an excellent candidate for scientific research. Crown ether has a crown-like shape, with four oxygen atoms forming a ring around a central carbon atom. This structure gives crown ether the ability to selectively bind with certain metal ions, making it useful in a variety of applications.

Wirkmechanismus

The mechanism of action of 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether involves the formation of a complex between the ether and a metal ion. The oxygen atoms in the ether ring coordinate with the metal ion, forming a stable complex. This complex can then be isolated and purified for further analysis.

Biochemische Und Physiologische Effekte

While 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether is primarily used in analytical chemistry, it has also shown potential for use in biological and medical applications. Studies have shown that 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether can selectively bind with certain biological molecules, such as amino acids and peptides. This has led to research into the potential use of 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether in drug delivery and targeted therapy.

Vorteile Und Einschränkungen Für Laborexperimente

Crown ether has several advantages as a research tool. Its selectivity for certain metal ions makes it useful in the isolation and purification of these ions. Additionally, its ability to selectively bind with biological molecules makes it a promising candidate for drug delivery and targeted therapy. However, 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether also has some limitations. Its selectivity can be both an advantage and a disadvantage, as it may not bind with all metal ions or biological molecules. Additionally, 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether can be difficult to work with due to its sensitivity to moisture and air.

Zukünftige Richtungen

There are several future directions for research involving 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether. One area of interest is its potential use in drug delivery and targeted therapy. Researchers are exploring ways to modify 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether to enhance its selectivity for certain biological molecules. Additionally, there is interest in using 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether in the development of new materials, such as sensors and catalysts. Further research is needed to fully understand the potential applications of 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether and to develop new methods for its synthesis and use.
Conclusion:
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane, or 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether, is a promising compound for scientific research. Its unique structure and selective binding properties make it useful in a variety of applications, from analytical chemistry to drug delivery. While there are limitations to its use, ongoing research is exploring new ways to modify and utilize 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether for new and innovative applications.

Synthesemethoden

The synthesis of 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether involves the reaction of 1,10-dibromodecane with sodium hydroxide in the presence of a 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether catalyst. The resulting product is then purified through a series of chemical reactions, including extraction and distillation.

Wissenschaftliche Forschungsanwendungen

Crown ether has a wide range of applications in scientific research. One of its most common uses is in the extraction and separation of metal ions from solutions. Crown ether can selectively bind with certain metal ions, allowing for their isolation and purification. This makes it useful in fields such as chemistry, metallurgy, and environmental science.

Eigenschaften

CAS-Nummer

17454-42-1

Produktname

2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane

Molekularformel

C12H22O4

Molekulargewicht

230.3 g/mol

IUPAC-Name

2,5,8,11-tetraoxabicyclo[10.4.0]hexadecane

InChI

InChI=1S/C12H22O4/c1-2-4-12-11(3-1)15-9-7-13-5-6-14-8-10-16-12/h11-12H,1-10H2

InChI-Schlüssel

ILCAEFFUYHJPAL-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)OCCOCCOCCO2

Kanonische SMILES

C1CCC2C(C1)OCCOCCOCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.